molecular formula C23H19BrN2S B3221404 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole CAS No. 1207004-13-4

1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole

Cat. No.: B3221404
CAS No.: 1207004-13-4
M. Wt: 435.4
InChI Key: SLAZECLJBLRKSQ-UHFFFAOYSA-N
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Description

1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole is a synthetic bromophenyl-substituted imidazole derivative intended for research use in medicinal chemistry and drug discovery. Compounds within this class are frequently investigated as key scaffolds for developing novel therapeutic agents due to their diverse biological activities. Research on structurally similar 1-benzylimidazole compounds has demonstrated their potential as core structures for creating analgesic agents, with some derivatives showing activity comparable to reference standards in pharmacological models . Furthermore, related diaryl imidazoles are recognized for their significant role in biochemical processes and have been identified as inhibitors of pivotal enzymatic targets such as P38 MAP Kinase, which is a crucial pathway in inflammatory and stress responses . The specific substitution pattern of this compound—featuring a benzylthio group at the 2-position and a 4-bromophenyl group at the 5-position—makes it a versatile intermediate for further chemical exploration, including structure-activity relationship (SAR) studies. It is commonly used in the design and synthesis of hybrid molecules aimed at evaluating apoptotic antiproliferative action against various cancer cell lines, a strategy prominent in contemporary research on heterocyclic compounds . This product is strictly for laboratory research purposes. This compound is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-benzyl-2-benzylsulfanyl-5-(4-bromophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2S/c24-21-13-11-20(12-14-21)22-15-25-23(27-17-19-9-5-2-6-10-19)26(22)16-18-7-3-1-4-8-18/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAZECLJBLRKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.

    Addition of the benzylthio group: This step involves the reaction of the intermediate with benzylthiol or its derivatives.

    Incorporation of the bromophenyl group: Bromination can be carried out using bromine or bromine-containing reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It may also be used as a probe to investigate biological pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, where it may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways and processes. The presence of the benzylthio and bromophenyl groups may enhance its binding affinity and specificity for certain targets, contributing to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • 4-Bromophenyl Group : In IMPDH inhibitors (e.g., compound 31 in ), the 4-bromophenyl-imidazole moiety enhances inhibitory activity (IC₅₀ = 58 μM) compared to oxazole (4-fold loss) or phenyl (complete loss) replacements . This underscores bromine’s role in electronic modulation and target binding.
  • Benzylthio vs. Thiol/Thione Groups :
    • The benzylthio group in the target compound likely improves stability compared to thiol analogs (e.g., 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in ), which may oxidize readily .
    • Thione derivatives (e.g., 2-thione benzimidazoles in ) exhibit distinct IR spectral profiles (C=N stretching ~1591 cm⁻¹), suggesting altered electronic environments .

Table 1: Substituent Impact on Enzyme Inhibition

Compound Substituent at Position 2 Substituent at Position 5 IMPDH Inhibition (IC₅₀) Reference
Target Compound Benzylthio 4-Bromophenyl Not reported -
Compound 31 () 4-(4-Bromophenyl)imidazole 4-Bromophenyl 58 μM
Compound 33 () Oxazole 4-Bromophenyl 232 μM
Compound 34 () Phenyl 4-Bromophenyl Inactive

Imidazole vs. Benzimidazole Derivatives

Structural Differences :

  • Imidazole : A five-membered ring with two nitrogen atoms.
  • Benzimidazole : A fused benzene-imidazole system, increasing aromaticity and planarity.

Functional Implications :

  • The target imidazole derivative may exhibit faster metabolic clearance due to reduced aromatic surface area.
  • Solubility : Benzimidazoles (e.g., ) often display lower solubility than imidazoles due to increased hydrophobicity from the fused benzene ring .

Table 2: Structural and Physical Properties

Compound (Reference) Core Structure Substituents Predicted pKa () Solubility Trend
Target Compound Imidazole Benzyl, Benzylthio, 4-Bromophenyl ~11.8* Moderate
1-Benzyl-5-(4-methylphenyl)-imidazole-2-thiol () Imidazole Benzyl, Thiol, 4-Methylphenyl 11.81 Low
2-(4-Bromophenyl)-1-phenyl-benzimidazole () Benzimidazole Phenyl, 4-Bromophenyl Not reported Very Low

*Estimated based on analogous thiol/imdazole derivatives.

Optical and Luminescent Properties

  • The 4-bromophenyl group in 1-(4-bromophenyl)-1H-imidazole () induces room-temperature phosphorescence (RTP) due to trace impurities . The target compound’s bromophenyl substituent may similarly influence luminescence, though steric effects from the benzylthio group could quench such properties.

Biological Activity

1-Benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C19H19BrN2SC_{19}H_{19}BrN_{2}S. Its structure includes a benzylthio group at position 2, a 4-bromophenyl group at position 5, and a benzyl group at position 1. This unique arrangement contributes to its biological properties.

PropertyValue
Molecular Weight403.33 g/mol
CAS Number1207005-45-5
Purity95%
Physical FormSolid

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole rings. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as the benzylthio moiety, has been associated with enhanced anticancer activity.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on human glioblastoma cells (U251), compounds with similar structural features exhibited IC50 values ranging from 10 µM to 30 µM, indicating promising anticancer properties. The structure-activity relationship (SAR) analysis suggested that modifications at the phenyl ring significantly influenced cytotoxicity .

Antimicrobial Activity

The compound's imidazole structure is also indicative of potential antimicrobial properties. Research has shown that imidazole derivatives can inhibit bacterial growth effectively.

Case Study: Antibacterial Screening

A study evaluating various imidazole derivatives for antibacterial activity found that those with halogen substitutions, such as bromine in the 4-position, displayed enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were comparable to standard antibiotics like norfloxacin .

Anticonvulsant Activity

The anticonvulsant properties of imidazole derivatives have been documented in several studies. The mechanism often involves modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors.

Case Study: Neuropharmacological Evaluation

In a neuropharmacological evaluation, compounds structurally related to this compound demonstrated significant anticonvulsant effects in animal models. The results indicated a dose-dependent response in preventing seizures induced by pentylenetetrazole .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to anticonvulsant effects.
  • Membrane Disruption : Antimicrobial activity may result from disrupting bacterial cell membranes.

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole?

The synthesis typically involves multi-step strategies:

  • Imidazole ring formation : Use glyoxal, formaldehyde, and benzylamine under reflux to generate the core structure .
  • Substituent introduction :
    • The benzylthio group is added via nucleophilic substitution (e.g., benzylthiol with NaH as a base) .
    • The 4-bromophenyl group is incorporated via Suzuki-Miyaura cross-coupling, using Pd catalysts (e.g., Pd/C) and THF as solvent .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy :
    • ¹H NMR identifies protons on the benzylthio (δ 4.3–4.5 ppm) and bromophenyl (δ 7.4–7.6 ppm) groups .
    • ¹³C NMR confirms imidazole ring carbons (δ 120–150 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 463.04 for C₂₃H₁₉BrN₂S) .
  • X-ray crystallography : Resolves regiochemistry (e.g., C-Br bond length ~1.89 Å) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Catalyst selection : Pd/C or Pd(OAc)₂ enhances cross-coupling efficiency (yield: 70–85%) .
  • Solvent effects : Polar aprotic solvents (DMF, THF) stabilize intermediates in substitution reactions .
  • Temperature control : Maintain 80–100°C during Suzuki coupling to minimize side reactions .

Advanced: What mechanisms underlie the biological activity of this compound, particularly in antitumor research?

  • Covalent binding : The benzylthio group forms disulfide bonds with cysteine residues in target proteins (e.g., EGFR) .
  • Hydrophobic interactions : The 4-bromophenyl group enhances binding to kinase active sites (docking scores: −9.2 kcal/mol) .
  • In vitro assays : IC₅₀ values of 1.2–3.8 µM against HeLa and MCF-7 cell lines suggest apoptosis induction .

Advanced: How can the compound be chemically modified to study structure-activity relationships (SAR)?

  • Oxidation : Treat with m-CPBA to convert the benzylthio group to sulfone, altering electrophilicity .
  • Halogen exchange : Replace bromine with Cl or I via Buchwald-Hartwig amination .
  • Derivatization : Introduce carboxaldehyde groups at position 5 for conjugation (e.g., Schiff base formation) .

Advanced: What computational tools are used to predict binding modes and pharmacokinetics?

  • Molecular docking (AutoDock/Vina) : Models interactions with EGFR or tubulin, with RMSD <2.0 Å .
  • *DFT calculations (B3LYP/6-31G)**: Optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap: ~4.1 eV) .
  • ADMET prediction (SwissADME) : Estimates moderate bioavailability (TPSA: 65 Ų; logP: 3.8) .

Advanced: How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity results)?

  • Cross-validation : Compare NMR and HRMS data with crystallographic results (e.g., PubChem CID 1206990-71-7) .
  • Dose-response retesting : Re-evaluate cytotoxicity in standardized assays (e.g., MTT) across multiple cell lines .
  • Batch analysis : Use HPLC to verify purity (>98%) and rule out impurities as confounding factors .

Advanced: What strategies address regioselectivity challenges during functionalization?

  • Directed C-H activation : Use Pd catalysts with directing groups (e.g., pyridine) to target position 4 .
  • Protecting groups : Temporarily block position 1 with Boc during benzylthio introduction .
  • Steric control : Bulkier substituents on the imidazole ring favor substitution at less hindered sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole
Reactant of Route 2
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1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole

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